molecular formula C10H12BrClFN B15323023 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride CAS No. 2792201-77-3

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride

Katalognummer: B15323023
CAS-Nummer: 2792201-77-3
Molekulargewicht: 280.56 g/mol
InChI-Schlüssel: KZXFACAMEZFIOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound characterized by the presence of bromine, fluorine, and cyclopropylmethanamine groups

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a cyclopropylmethanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex organic structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The cyclopropylmethanamine group may also play a role in modulating the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride include:

    3-Bromo-5-fluoroanisole: A compound with a similar bromine and fluorine substitution pattern but with a methoxy group instead of a cyclopropylmethanamine group.

    3-Bromo-5-fluorophenol: Another related compound with a hydroxyl group on the phenyl ring.

    1-(3-Bromo-5-fluorophenyl)pyrrolidine: A compound with a pyrrolidine ring instead of a cyclopropylmethanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

2792201-77-3

Molekularformel

C10H12BrClFN

Molekulargewicht

280.56 g/mol

IUPAC-Name

(3-bromo-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H11BrFN.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI-Schlüssel

KZXFACAMEZFIOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=CC(=CC(=C2)Br)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.